molecular formula C17H12N2O6 B6523635 N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477555-33-2

N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B6523635
CAS RN: 477555-33-2
M. Wt: 340.29 g/mol
InChI Key: XRSPYQXTNHTCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide, also known as MNC, is a synthetic chromene derivative with a wide range of applications in scientific research. It is a highly potent inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the production of pro-inflammatory mediators. MNC has been used to study the role of COX-2 and 5-LOX in the modulation of inflammation and other physiological processes. Additionally, it has been used to investigate the effects of COX-2 and 5-LOX inhibitors on various disease models.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide has been used in a wide range of scientific research applications. It has been used to study the role of COX-2 and 5-LOX in the modulation of inflammation and other physiological processes. It has also been used to investigate the effects of COX-2 and 5-LOX inhibitors on various disease models, including cancer, cardiovascular diseases, and inflammatory diseases. Additionally, this compound has been used to identify novel therapeutic targets for the treatment of inflammation and other diseases.

Mechanism of Action

N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide is a highly potent inhibitor of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. It binds to the active site of the enzymes and prevents the formation of pro-inflammatory mediators, such as prostaglandins and leukotrienes. This inhibition of the enzymes leads to a decrease in inflammation and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have anti-cancer, anti-oxidative, and anti-apoptotic effects. It has also been shown to inhibit platelet aggregation and reduce the risk of thrombosis. Additionally, it has been shown to reduce the risk of cardiovascular diseases and to improve glucose metabolism.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide is a highly potent and selective inhibitor of the COX-2 and 5-LOX enzymes, making it an ideal tool for studying the role of these enzymes in various physiological processes. Additionally, this compound is relatively easy to synthesize and is stable under normal laboratory conditions. However, its use in laboratory experiments is limited by its relatively low solubility in aqueous solutions, which can make it difficult to obtain accurate results.

Future Directions

There are numerous potential future directions for the use of N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide in scientific research. These include the development of new COX-2 and 5-LOX inhibitors, the identification of novel therapeutic targets for the treatment of inflammation and other diseases, and the investigation of the effects of this compound on other biological processes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, further research is needed to investigate the long-term safety and efficacy of this compound for the treatment of various diseases.

Synthesis Methods

N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide can be synthesized from 2-methoxy-5-nitrobenzaldehyde and 4-hydroxychromone-3-carboxylic acid. The synthesis involves the condensation of the two compounds in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 2-3 hours. The reaction mixture is then cooled to room temperature and the resulting product is isolated by filtration and recrystallized from a suitable solvent.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c1-24-15-7-6-10(19(22)23)8-13(15)18-17(21)12-9-25-14-5-3-2-4-11(14)16(12)20/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSPYQXTNHTCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.